molecular formula C11H21NO5 B2527519 tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate CAS No. 2137073-66-4

tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate

Cat. No.: B2527519
CAS No.: 2137073-66-4
M. Wt: 247.291
InChI Key: CQAGAHJOSHQWKP-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate is a chemical compound that features a morpholine ring substituted with a tert-butyl group and a dihydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding substrates.

Industrial Production Methods

Industrial production of tert-butyl esters often employs flow microreactor systems, which allow for the efficient and scalable introduction of the tert-butoxycarbonyl group into various organic compounds . This method is advantageous due to its sustainability and ability to handle large-scale reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions often involve the use of solvents like nonafluoro-tert-butyl alcohol (NFTBA) to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group typically yields primary alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl esters and morpholine derivatives, such as:

  • tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate
  • tert-Butyl (2S)-2-[(1S)-1,2-dihydroxypropyl]morpholine-4-carboxylate

Uniqueness

tert-Butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both the tert-butyl group and the dihydroxyethyl side chain allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-4-5-16-9(6-12)8(14)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAGAHJOSHQWKP-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)[C@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.